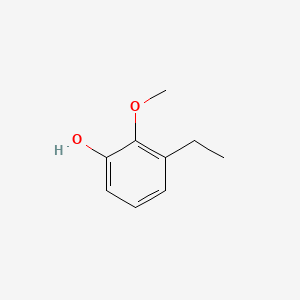
3-乙基-2-甲氧基苯酚
描述
3-Ethyl-2-methoxyphenol is a derivative of guaiacol . Guaiacol is an organic compound with the formula C6H4(OH)(OCH3). It is a phenolic compound containing a methoxy functional group . Guaiacol appears as a viscous colorless oil, although aged or impure samples are often yellowish . It occurs widely in nature and is a common product of the pyrolysis of wood .
Synthesis Analysis
Guaiacol is produced by methylation of o-catechol, for example using potash and dimethyl sulfate . Guaiacol can be prepared by diverse routes in the laboratory. o-Anisidine, derived in two steps from anisole, can be hydrolyzed via its diazonium derivative . Guaiacol can be synthesized by the dimethylation of catechol followed by selective mono-demethylation .Molecular Structure Analysis
The molecular formula of guaiacol is C7H8O2 . It is a phenolic compound containing a methoxy functional group .Chemical Reactions Analysis
Guaiacol is a phenolic compound containing a methoxy functional group . It is a common product of the pyrolysis of wood . It is also present in wood smoke, resulting from the pyrolysis of lignin .Physical and Chemical Properties Analysis
Guaiacol appears as a viscous colorless oil, although aged or impure samples are often yellowish . It has a density of 1.112 g/cm3 in liquid form and 1.129 g/cm3 in crystals . It has a melting point of 26–29 °C and a boiling point of 204–206 °C . It is soluble in water at 23.3 g/L at 25 °C .科学研究应用
热化学和光谱性质
甲氧基苯酚,包括类似于 3-乙基-2-甲氧基苯酚的化合物,对于研究抗氧化剂和生物活性分子至关重要。它们在凝聚态中形成强烈的分子间和分子内氢键。Varfolomeev 等人 (2010) 的研究重点是甲氧基苯酚的热化学、傅里叶变换红外 (FTIR) 光谱和量子化学研究。这项研究对于理解这些化合物的性质和结构之间的关系至关重要 (Varfolomeev 等人,2010)。
氢键动力学
Zheng 等人 (2006) 研究了涉及 2-甲氧基苯酚 (2MP) 的氢键溶质-溶剂复合物的形成和解离,2-甲氧基苯酚是与 3-乙基-2-甲氧基苯酚在结构上相关的化合物。这项研究提供了对这种复合物中化学交换和氢键性质的见解 (Zheng 等人,2006)。
抗菌活性
甲氧基苯酚衍生物的抗菌特性一直是研究的主题。Vinusha 等人 (2015) 合成了亚氨基-4-甲氧基苯酚噻唑衍生的席夫碱,并评估了它们的抗菌和抗真菌活性。此类研究对于开发新的抗菌剂至关重要 (Vinusha 等人,2015)。
大气化学和环境影响
甲氧基苯酚与 NO3 自由基的反应,正如 Zhang 等人 (2016) 所研究的那样,对于理解这些化合物的大气转化和环境影响至关重要。这项研究有助于评估甲氧基苯酚在夜间的降解速率和机制 (Zhang 等人,2016)。
催化应用
Ghorbanloo 和 Alamooti (2017) 探索了六钼 (VI) 配合物与噻唑-腙配体在沸石 Y 中的包封,使用甲氧基苯酚衍生物作为配体。这项研究突出了甲氧基苯酚衍生物在催化中的应用,特别是在伯醇和烃类的氧化中 (Ghorbanloo 和 Alamooti,2017)。
作用机制
Target of Action
3-Ethyl-2-methoxyphenol, a methoxylated aromatic compound (MAC), is widely distributed in various habitats and is a component of lignin . The primary targets of 3-Ethyl-2-methoxyphenol are likely to be similar to those of other MACs, such as Guaiacol . Guaiacol is thought to have disinfectant properties and is used as an expectorant . It is also present in wood smoke, as a product of pyrolysis of lignin .
Mode of Action
It is known that phenolic compounds like 3-ethyl-2-methoxyphenol contain a polar covalent o-h bond . The electrons in this bond are strongly drawn towards the oxygen, giving it a partial negative charge, while the electrons are drawn away from the hydrogen, giving it a partial positive charge . This polar character leads to an interaction between molecules where the positively polarized hydrogen of one molecule is attracted to the lone pair electrons on the electronegative oxygen atom of a different molecule . This creates a type of intramolecular attraction called “hydrogen bonding” .
Biochemical Pathways
It is known that macs can be transformed by anaerobic microorganisms through diverse biochemical mechanisms . This transformation probably plays a significant role in the global carbon cycle .
Pharmacokinetics
It is known that the presence of a highly electronegative oxygen confers a measure of polar character to alcohols, which could influence their adme properties .
Result of Action
It is known that macs, such as guaiacol, have demonstrated effective antioxidant activity . Antioxidants are compounds that can interact with free radicals in a safe way, terminate the reaction, and convert them to a harmless molecule by offering an electron . Therefore, they reduce oxidative stress and protect cells from oxidative damage .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
未来方向
Recent advances in synthetic biology have permitted the microbe-assisted synthesis of improved or specially synthesized food components . Phenol derivatives have been widely researched, as they have high potential for synthesizing bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
生化分析
Biochemical Properties
3-Ethyl-2-methoxyphenol, like other phenols, exhibits a range of biochemical properties. It can participate in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules . The nature of these interactions is largely determined by the phenolic structure of 3-Ethyl-2-methoxyphenol, which can form hydrogen bonds with other molecules, influencing their stability and function .
Cellular Effects
The effects of 3-Ethyl-2-methoxyphenol on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-Ethyl-2-methoxyphenol involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethyl-2-methoxyphenol can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of 3-Ethyl-2-methoxyphenol can vary with different dosages in animal models . At certain thresholds, it may exhibit beneficial effects, while at high doses, it could potentially cause toxic or adverse effects
Metabolic Pathways
3-Ethyl-2-methoxyphenol is likely involved in various metabolic pathways, interacting with enzymes and cofactors . It may also influence metabolic flux or metabolite levels. The specific metabolic pathways involving 3-Ethyl-2-methoxyphenol are not well characterized and warrant further study.
Transport and Distribution
The transport and distribution of 3-Ethyl-2-methoxyphenol within cells and tissues are critical aspects of its biochemical activity . It may interact with transporters or binding proteins, influencing its localization or accumulation within cells
Subcellular Localization
The subcellular localization of 3-Ethyl-2-methoxyphenol can affect its activity and function . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . Understanding the subcellular localization of 3-Ethyl-2-methoxyphenol is crucial for understanding its role in cellular processes.
属性
IUPAC Name |
3-ethyl-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-7-5-4-6-8(10)9(7)11-2/h4-6,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBHVYWAELLBBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952188 | |
| Record name | 3-Ethyl-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97678-77-8, 29760-89-2 | |
| Record name | 3-Ethylguaiacol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097678778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ETHYLGUAIACOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C363GRY452 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


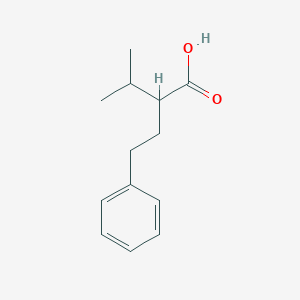
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2612879.png)
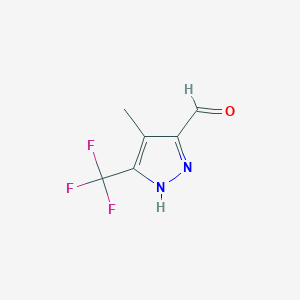
![2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2612883.png)
![N-(4-methoxybenzyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2612885.png)
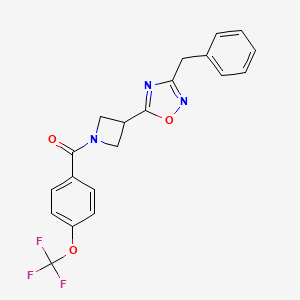
![N-(2-cyclohex-1-en-1-ylethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2612888.png)

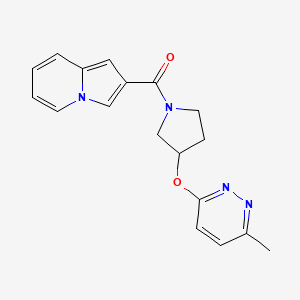

![Tert-butyl 7-(6-chloropyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2612896.png)
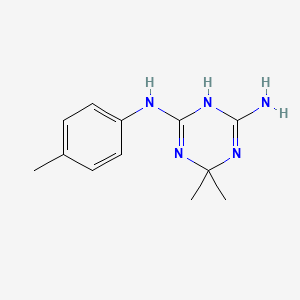

![{Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide](/img/structure/B2612900.png)
